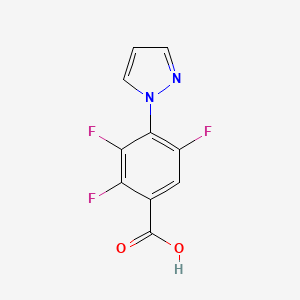

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2,3,5-trifluoro-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-6-4-5(10(16)17)7(12)8(13)9(6)15-3-1-2-14-15/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCFAGMFTYSQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The initial step involves synthesizing the pyrazole ring, which is achieved through the reaction of hydrazine derivatives with 1,3-diketones or suitable precursors under acidic or basic conditions. This method is well-established in heterocyclic chemistry and has been employed to generate various pyrazole derivatives, including those substituted with trifluoromethyl groups.

Hydrazine + 1,3-diketone → Pyrazole derivative

Research findings:

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at positions 2, 3, and 5 is introduced either through:

- Starting with trifluoromethylated precursors such as trifluoromethyl-substituted 1,3-diketones.

- Electrophilic trifluoromethylation of the pyrazole ring using reagents like Togni's reagent or trifluoromethyl sulfonium salts, under controlled conditions.

Note:

The trifluoromethylation step is critical for achieving the desired substitution pattern and is often performed after initial pyrazole ring formation to ensure regioselectivity.

Functionalization to the Benzoic Acid Derivative

Aromatic Substitution on the Benzene Ring

The core aromatic ring bearing the trifluoromethyl groups is then subjected to electrophilic aromatic substitution (EAS) to attach the carboxylic acid group at the appropriate position (position 4 relative to the pyrazole substituent).

- Directed ortho/para substitution:

The presence of trifluoromethyl groups, which are strongly electron-withdrawing, influences the regioselectivity of subsequent substitutions. - Carboxylation:

The introduction of the carboxylic acid group is typically achieved via directed ortho-lithiation followed by quenching with carbon dioxide (CO₂), or via Sandmeyer-type reactions if amino intermediates are involved.

Oxidation to the Acid

If a methyl or ester precursor is used, oxidation to the carboxylic acid is performed using oxidizing agents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or more selective oxidants like chromium trioxide (CrO₃).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

- Stepwise approach:

Starting with a halogenated benzoic acid derivative, a Suzuki coupling with a trifluoromethylated pyrazole boronic acid derivative can be employed to assemble the final compound.

Direct Pyrazole Substitution

- Using pre-formed trifluoromethylated pyrazoles with reactive carboxylic acid precursors, followed by coupling reactions or oxidation steps, can streamline the synthesis.

Summary of Key Reaction Conditions and Data

| Step | Method | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-diketone | Acidic or basic catalysis | Reflux, 60–120°C | Regioselectivity depends on precursors |

| Trifluoromethylation | Togni's reagent or CF₃ sources | Room temperature to 80°C | Electrophilic substitution | Regioselective for aromatic positions |

| Aromatic carboxylation | Directed ortho-lithiation | n-Butyllithium (n-BuLi), CO₂ | -78°C to room temp | Ensures regioselectivity |

| Oxidation | KMnO₄ or K₂Cr₂O₇ | Aqueous base | Reflux | Converts methyl/ester groups to acids |

Table 1: Summary of Synthetic Routes and Conditions

| Route | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Route A | 1,3-diketone + hydrazine | Acidic/basic | Reflux 80°C | 65–75% | Widely used for pyrazole core |

| Route B | Trifluoromethylated precursor | Togni's reagent | Room temp, 2–4h | 50–70% | Regioselective trifluoromethylation |

| Route C | Aromatic precursor + CO₂ | n-BuLi | -78°C to RT | 60–80% | Carboxylation step |

| Route D | Coupling of halogenated benzoic acid + pyrazole boronic acid | Pd catalyst | Reflux | 55–65% | Alternative, modular approach |

Notes on Purification and Characterization

- Purification:

Reactions are typically purified via column chromatography, recrystallization, or preparative HPLC. - Characterization: Confirmed using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to ensure regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group and pyrazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have demonstrated that derivatives of 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoic acid exhibit potent antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong efficacy, suggesting potential for development as antimicrobial agents .

Antiparasitic Activity : Research has also indicated that pyrazole derivatives can show trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds derived from this structure have demonstrated low toxicity in mammalian cells while effectively reducing parasite loads in experimental models .

Anti-inflammatory and Analgesic Properties : Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. The incorporation of trifluoromethyl groups enhances these properties, making them suitable candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticidal Properties : The compound's structure allows for the development of novel agrochemicals with insecticidal or herbicidal properties. Its effectiveness against various pests can be attributed to its ability to disrupt biological processes in target organisms .

Material Science

Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and chemical resistance. This application is particularly relevant in the production of coatings and advanced materials used in harsh environments .

Case Studies

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with viral proteins, preventing viral replication and spread .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons:

- Fluorinated Benzoic Acids : Fluorination at meta/para positions (e.g., 4-fluorobenzoic acid) reduces pKa (e.g., 3.27 for 4-fluorobenzoic acid vs. 4.20 for benzoic acid) due to electron withdrawal . The trifluoro substitution in the target compound likely lowers its pKa further (estimated 2.5–3.0), enhancing its acidity.

- Heterocyclic Substitutions : Pyrazole substituents (as in the target compound) increase molecular weight (~254 g/mol) and hydrophobicity compared to simpler benzoic acids. In contrast, triazolo-oxazin-substituted analogs (e.g., Intermediate 24 from ) exhibit higher molecular weights (407 g/mol) and distinct solubility profiles .

Table 1: Structural and Physicochemical Comparison

Extraction and Solubility Behavior

- Distribution Coefficients: Benzoic acid and phenol exhibit high distribution coefficients (m) due to their hydrophobicity, enabling rapid extraction in emulsion liquid membranes. The target compound’s pyrazole ring and fluorine atoms may reduce its m compared to benzoic acid, slowing extraction rates .

- Effective Diffusivity: Smaller molecules like benzoic acid diffuse faster in membrane phases (order: benzoic acid > acetic acid > phenol). The target compound’s larger size (~254 g/mol) likely reduces diffusivity, aligning it closer to phenol .

Table 2: Extraction Parameters

| Compound | Distribution Coefficient (m) | Effective Diffusivity (Relative) |

|---|---|---|

| Benzoic acid | High | Highest |

| Phenol | High | Moderate |

| This compound | Moderate (estimated) | Lower than benzoic acid |

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that molecular connectivity indices (0JA, 1JA) correlate with oral LD50 in mice. The target compound’s trifluoro and pyrazole substituents likely increase these indices, predicting higher toxicity (lower LD50) compared to unsubstituted benzoic acid .

Table 3: Predicted Oral LD50 (Mice)

| Compound | 0JA (Zero-Order Connectivity) | 1JA (First-Order Connectivity) | Predicted LD50 (mg/kg) |

|---|---|---|---|

| Benzoic acid | Low | Low | ~1700 |

| This compound | High (estimated) | High (estimated) | ~500–800 |

Environmental Fate and Removal Efficiency

Small benzoic acid derivatives (e.g., benzoic acid, MW 122) are efficiently removed (>90%) via ion-exchange resins, even at high concentrations. Larger compounds like tannic acid (MW 1701) exhibit reduced removal due to pore blockage. The target compound (MW ~254) may follow an intermediate trend, with moderate removal efficiency declines at elevated charge loads .

Table 4: Ion Exchange Removal Efficiency

| Compound | Molecular Weight (g/mol) | Removal at Low CL (%) | Removal at High CL (%) |

|---|---|---|---|

| Benzoic acid | 122.12 | 93 | 93 |

| Tannic acid | 1701 | 56 | 9 |

| This compound | 254.15 | ~85 (estimated) | ~70 (estimated) |

Biological Activity

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (CAS Number: 1858251-76-9) is a fluorinated aromatic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a pyrazole ring. This compound has garnered attention in various fields such as pharmaceuticals and agrochemicals due to its enhanced stability and bioavailability attributed to the presence of fluorine atoms.

The biochemical activity of this compound is significant in enzyme interactions. Studies have demonstrated that this compound can interact with various enzymes, particularly hydrolases and oxidoreductases. The trifluoromethyl groups enhance its binding affinity to enzyme active sites, which can lead to either inhibition or activation of enzymatic activity. For example, it has been reported to inhibit certain hydrolases by obstructing substrate access to their active sites.

Cellular Effects

This compound has been shown to modulate cell signaling pathways involving kinases and phosphatases. Its interaction with these signaling molecules can alter gene expression and cellular metabolism. In particular, studies on cancer cell lines indicate that it can downregulate oncogene expression, thereby reducing cell proliferation .

The mechanism of action involves binding to specific biomolecules through hydrogen bonding and hydrophobic interactions. The enhanced binding affinity due to the trifluoromethyl groups allows for effective inhibition or activation of target enzymes. Notably, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for cellular signaling.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. At lower doses, beneficial effects such as reduced inflammation and modulation of immune responses have been observed. Studies have shown no adverse effects at doses up to 50 mg/kg in mouse models when assessed using various toxicity markers .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | Structure | Similar pyrazole ring but lacks trifluoromethyl group; different biological activity |

| 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl | Structure | Contains multiple fluorine atoms; distinct core structure leading to different applications |

The trifluoromethyl group in this compound enhances its stability and binding affinity compared to these similar compounds.

Antimicrobial Activity

A study focused on the antimicrobial properties of pyrazole derivatives including this compound found that these compounds exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly low, indicating high potency as growth inhibitors. Furthermore, these compounds showed a low tendency for resistance development in bacterial strains during resistance assays .

In Vivo Studies

In vivo studies using mouse models have demonstrated that this compound does not exhibit harmful effects at therapeutic doses. Toxicological assessments indicated no significant organ toxicity across various blood plasma markers when tested at doses up to 50 mg/kg .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzoic acid precursor with a pyrazole moiety. For example, nucleophilic aromatic substitution (e.g., using Knoevenagel or Suzuki-Miyaura coupling) can introduce the pyrazole group at the 4-position of the benzoic acid backbone . Optimization includes controlling reaction temperature (e.g., 80–100°C), using catalysts like Pd(PPh₃)₄ for cross-coupling, and purification via recrystallization or column chromatography. Purity (>95%) is confirmed by HPLC or ¹⁹F NMR .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used, with data refinement via SHELXL . Key steps include:

- Growing crystals via slow evaporation (e.g., in DMSO/EtOH mixtures).

- Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement using SHELXTL software, addressing potential twinning or disorder in fluorine/pyrazole positions .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under storage conditions?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) monitored by LC-MS to detect hydrolysis or fluorophenyl ring oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed to avoid byproducts?

- Methodological Answer :

- Use directing groups (e.g., methyl or trifluoromethyl at the pyrazole 3-position) to control electrophilic substitution .

- Computational modeling (DFT) predicts electron-deficient sites, guiding reaction design. For example, fluorine atoms at the 2,3,5-positions of the benzoic acid increase electrophilicity at the 4-position, favoring pyrazole coupling .

Q. What structural features of this compound contribute to its potential biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Methodological Answer :

- Fluorine atoms : Enhance metabolic stability and membrane permeability via hydrophobic interactions .

- Pyrazole ring : Acts as a bioisostere for carboxylic acid groups in COX-2 inhibitors (e.g., celecoxib analogs). Comparative studies with non-fluorinated analogs show improved IC₅₀ values in COX-2 inhibition assays .

- Structure-activity relationship (SAR) : Modify the pyrazole substituents (e.g., methyl vs. trifluoromethyl) and assess activity via microbial MIC assays or COX-2 enzymatic screens .

Q. How can computational modeling predict the electronic effects of fluorine substituents on reactivity and binding affinity?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO).

- Fluorine’s electronegativity lowers HOMO energy, reducing nucleophilicity at the benzoic acid core. This correlates with reduced off-target binding in molecular docking studies (e.g., with COX-2 active sites) .

Q. How should researchers resolve contradictions between experimental data (e.g., biological activity vs. computational predictions)?

- Methodological Answer :

- Case Study : If antimicrobial activity is lower than predicted, conduct:

Solubility testing : Poor aqueous solubility may limit bioavailability. Use logP measurements (shake-flask method) .

Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed pyrazole rings) .

Crystallographic analysis : Confirm structural integrity; fluorine positional disorder may alter binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.